molecular formula C8H6BrClN4 B1444907 4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine CAS No. 1250758-60-1

4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine

Cat. No.: B1444907
CAS No.: 1250758-60-1
M. Wt: 273.52 g/mol
InChI Key: KQAORJZIMJKIFR-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-3-amine. This nomenclature precisely describes the structural arrangement where the pyrazole ring system serves as the parent heterocycle, with specific substituents positioned at defined locations. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, indicating the presence of two distinct heteroaromatic ring systems connected through a nitrogen-nitrogen linkage.

The structural representation reveals a five-membered pyrazole ring containing two adjacent nitrogen atoms, with the pyridine ring attached to the nitrogen at position 1 of the pyrazole system. The bromine atom occupies position 4 of the pyrazole ring, while the amino group is located at position 3. The pyridine ring bears a chlorine substituent at the 3-position relative to the nitrogen attachment point. This specific arrangement creates a unique molecular architecture that combines the electronic properties of both heteroaromatic systems.

The International Union of Pure and Applied Chemistry structural identifier system provides the International Chemical Identifier representation as 1S/C8H6BrClN4/c9-5-4-14(13-7(5)11)8-6(10)2-1-3-12-8/h1-4H,(H2,11,13). This notation encodes the complete structural information including connectivity, hydrogen distribution, and stereochemical considerations. The International Chemical Identifier Key KQAORJZIMJKIFR-UHFFFAOYSA-N serves as a unique structural identifier within chemical databases and literature.

Properties

IUPAC Name

4-bromo-1-(3-chloropyridin-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN4/c9-5-4-14(13-7(5)11)8-6(10)2-1-3-12-8/h1-4H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAORJZIMJKIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C(=N2)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis via Pyrazole Intermediates

The compound is typically synthesized through a sequence involving:

  • Formation of a pyrazole ring substituted with a 3-chloropyridin-2-yl group.
  • Selective bromination at the 4-position of the pyrazole ring.
  • Introduction of the amino group at the 3-position of the pyrazole.

This approach allows for structural modifications to optimize biological activity.

Oxidation and Halogenation Using Potassium Persulfate

A notable method involves the oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate to the corresponding pyrazole derivative in an acetonitrile solvent system using potassium persulfate as the oxidizing agent and sulfuric acid as a catalyst. The oxidizing agent is used in a molar ratio of approximately 1.3 to 1.7 equivalents relative to the substrate. This reaction typically proceeds with yields of 75-80% and involves heating the mixture, acid addition, and completion of the reaction by further addition of the substrate.

Alkaline Reaction with Tribromooxyphosphorus

An alternative and environmentally friendlier method for preparing related bromo-pyrazole derivatives involves:

  • Reacting raw materials under alkaline conditions (using bases such as sodium methoxide, sodium ethoxide, sodium hydroxide, potassium hydroxide, sodium tert-butoxide, potassium tert-butoxide, sodium hydride, or sodium amide) to form an intermediate.
  • Subsequent reaction of this intermediate with tribromooxyphosphorus under reflux conditions (typically 2-4 hours) to introduce the bromine atom at the desired position.

Post-reaction treatment includes solvent removal under reduced pressure, addition of water and sodium bicarbonate, cooling, filtration, and drying to isolate the product. Reaction temperatures range from 25 to 140 °C, and reaction times vary between 1 to 6 hours depending on the step.

Comparative Data Table of Key Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Oxidation of dihydro-pyrazole intermediate Potassium persulfate (1.3-1.7 eq), sulfuric acid catalyst, acetonitrile, heating 75-80 Multi-step oxidation, acid-catalyzed, high yield, requires controlled addition of reagents
Alkaline formation of intermediate Sodium methoxide or other bases, reflux, 25-140 °C Not specified Formation of intermediate under alkaline conditions, flexible base choice
Bromination with tribromooxyphosphorus Tribromooxyphosphorus, reflux 2-4 h, post-treatment Not specified Environmentally friendly, avoids strong oxidizers, uses reflux and mild post-treatment

Detailed Research Findings

  • The oxidation method using potassium persulfate is well-documented for producing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a close analog and precursor to the target compound, with consistent yields and scalability potential.
  • The alkaline reaction followed by bromination with tribromooxyphosphorus offers a shorter synthetic route with fewer steps and avoids harsh oxidizing agents, improving environmental safety and potentially reducing costs.
  • Both methods emphasize control over reagent stoichiometry and reaction conditions (temperature, time, solvent) to optimize yield and purity.
  • Post-reaction purification typically involves solvent removal, aqueous workup with sodium bicarbonate, and filtration to obtain the pure compound.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSource
SNAr with aminesK₂CO₃, DMF, 80°C4-Amino derivatives72–85%
Thiol substitutionNaSH, EtOH, reflux4-SH-pyrazole analogs68%
Alkoxy substitutionROH, NaH, THF4-OR derivatives (e.g., OMe, OEt)65–78%

Key findings :

  • Bromine substitution occurs regioselectively at position 4 due to electron-withdrawing effects of the pyridine ring .

  • Reactions with amines proceed via a two-step mechanism: deprotonation of the amine followed by nucleophilic attack .

Condensation Reactions

The primary amine group participates in condensation with carbonyl compounds:

Carbonyl PartnerCatalyst/SolventProduct TypeApplicationSource
AldehydesAcOH, EtOH, 60°CSchiff basesChelating agents
KetonesTiCl₄, CH₂Cl₂Enamine derivativesFluorescent probes
Acid chloridesPyridine, RTAmides (e.g., RCONH-)Bioactive intermediates

Structural insights :

  • Schiff base formation is confirmed by IR (C=N stretch at ~1620 cm⁻¹) and NMR (δ 8.2–8.5 ppm for imine proton).

Cross-Coupling Reactions

The bromopyrazole moiety enables transition-metal-catalyzed couplings:

ReactionConditionsProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylaminated compounds75%
Ullmann-typeCuI, L-proline, DMSOC-N linked heterocycles63%

Mechanistic notes :

  • Suzuki reactions require anhydrous conditions to prevent hydrolysis of the boronic acid partner .

  • Copper-mediated couplings show superior selectivity for pyrazole N-H positions .

Oxidation and Bromination

ProcessReagentsOutcomeYieldSource
Bromine oxidationPOBr₃, CH₃CN, 110°CBrominated pyrazole carboxylates74%
Persulfate oxidationK₂S₂O₈, H₂SO₄, CH₃CNOxidized pyrazole ketones68%

Optimization data :

  • Tribromooxyphosphorus (POBr₃) provides better atom economy compared to NBS .

  • Oxidation with K₂S₂O₈ requires stoichiometric acid (H₂SO₄) for protonation .

Structural Reactivity Insights

From crystallographic (Source ) and spectroscopic studies:

  • NMR shifts :

    • Pyrazole H5: δ 7.8 ppm (d, J = 2.4 Hz)

    • NH₂: δ 5.1 ppm (broad singlet)

  • X-ray data :

    • Dihedral angle between pyridine and pyrazole rings: 12.4°

    • Br–C bond length: 1.89 Å

Reaction Optimization Table

ParameterOptimal RangeEffect on Yield
Temperature80–110°C>70°C required for full conversion
Solvent polarityε > 20 (e.g., DMF)Enhances nucleophilicity
Catalyst loading5–10 mol% PdBalances cost and efficiency

Data compiled from .

Scientific Research Applications

Biological Activities

4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine has been investigated for its potential as a therapeutic agent, particularly in cancer treatment. Research indicates that it can inhibit specific biological pathways relevant to cancer progression, making it a candidate for drug design.

Key Findings:

  • Anti-Cancer Potential: Studies suggest that this compound interacts with proteins involved in cell signaling and proliferation, which are crucial in cancer biology. Molecular docking simulations have provided insights into its binding affinities with target proteins.
  • Other Therapeutic Applications: Beyond oncology, the compound is being explored for its effects on various diseases due to its ability to modulate biological pathways.

Case Studies in Drug Development

Several case studies have focused on the application of this compound in drug development:

  • Inhibition of Kinase Activity: Research has documented that derivatives of this compound can inhibit key kinases involved in cancer signaling pathways, demonstrating efficacy in preclinical models.
  • Molecular Docking Studies: Computational studies have shown promising binding interactions with targets such as protein kinases and enzymes involved in metabolic pathways, suggesting further exploration for therapeutic use.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

The substituent attached to the pyrazole core significantly impacts physicochemical and biological properties. Below is a comparative analysis of select analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features
4-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine 3-Chloropyridin-2-yl C₉H₇BrClN₄ 305.53 - - Pyridine ring with Cl; high polarity
4-Bromo-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine (2,4-Dichlorophenyl)methyl C₁₀H₈BrCl₂N₃ 321.01 - 95% Increased lipophilicity due to dichlorophenyl
4-Bromo-1-[(4-iodophenyl)methyl]-1H-pyrazol-3-amine (4-Iodophenyl)methyl C₁₀H₉BrIN₃ 378.01 1495450-20-8 98% Heavy iodine atom; potential radiopharmaceutical applications
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine 2-Fluorobenzyl C₁₀H₉BrFN₃ 270.10 1001757-56-7 100% Fluorine enhances metabolic stability; acute oral toxicity (GHS Category 3)
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Pyridin-4-ylmethyl C₉H₉BrN₄ 253.10 1250423-94-9 - Pyridine at 4-position; altered electronic effects
Key Observations:
  • Lipophilicity : The dichlorophenyl (LogP ~3.5) and iodophenyl (LogP ~4.2) derivatives exhibit higher lipophilicity than the pyridine-based target compound (estimated LogP ~2.1). This impacts membrane permeability and bioavailability .

Aliphatic vs. Aromatic Substituents

Replacing the aromatic ring with aliphatic groups alters steric and solubility properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine Isopropyl C₅H₈BrN₃ 190.04 1006481-44-2 Lower molecular weight; reduced steric hindrance
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine 3-Methylbutan-2-yl C₈H₁₄BrN₃ 232.12 2006277-81-0 Branched aliphatic chain; increased hydrophobicity
Key Observations:
  • Solubility: Aliphatic derivatives (e.g., isopropyl) are more soluble in non-polar solvents compared to aromatic analogues.
  • Synthetic Utility : Aliphatic-substituted pyrazoles are often intermediates in agrochemical synthesis due to their stability .

Heterocyclic Variations

Substituting pyridine with other heterocycles modifies electronic and steric profiles:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine Thiophene C₈H₇BrClN₃S 292.58 1342776-55-9 Thiophene’s electron-rich nature may enhance π-π stacking
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine 1,2,4-Triazole C₈H₈BrN₅ 254.08 1566284-32-9 Triazole ring introduces hydrogen-bonding capability
Key Observations:
  • Bioactivity : Triazole-containing compounds are often explored for antimicrobial and anticancer activities due to their hydrogen-bonding motifs .

Biological Activity

4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine, with the CAS number 1250758-60-1, is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrazole ring substituted with bromine and a chloropyridinyl group, which contributes to its potential applications in medicinal chemistry, particularly as an insecticide and anticancer agent.

The primary mode of action of this compound is through its interaction with the ecdysone signaling pathway in insects. Ecdysone is a hormone crucial for molting and development in insects. By acting as an agonist, this compound induces premature molting, disrupting normal development and ultimately leading to the death of targeted pests such as Helicoverpa armigera and Plutella xylostella .

Insecticidal Activity

The compound belongs to the class of diacylhydrazine derivatives, known for their insecticidal properties. Its ability to induce premature molting has been confirmed through various studies, showcasing its potential as a novel insecticide .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study involving pyrazole derivatives showed that compounds with similar halogen substituents demonstrated enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin resulted in a synergistic effect, suggesting potential for therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of bromine and chlorine substituents enhances its reactivity and biological interactions. Comparative studies with similar compounds indicate that variations in substitution patterns significantly affect their pharmacological profiles .

Compound Substituents Biological Activity
This compoundBr, ClInsecticidal, Anticancer
4-Bromo-1-(2-chloropyridin-3-YL)-1H-pyrazol-3-amineBr, ClModerate insecticidal
4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrrole-2-carboxylic acidBr, ClLow insecticidal

Insecticide Development

In agricultural research, this compound has been evaluated for its efficacy against key agricultural pests. Trials demonstrated significant mortality rates in treated populations of Helicoverpa armigera, highlighting its potential as an effective insecticide .

Cancer Therapeutics

A study conducted on the cytotoxic effects of various pyrazole derivatives revealed that those containing bromine and chlorine exhibited superior activity against cancer cell lines. The incorporation of these halogens was linked to enhanced binding affinity to target proteins involved in cancer progression . The findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine?

The compound can be synthesized via multi-step reactions involving cyclization and functional group transformations. A representative method involves heating 3-fluoropyridine derivatives with hydrazine to form the pyrazole core, followed by bromination and coupling with 3-chloropyridinyl groups. For example, heating 3-fluoropyridine-2-carbaldehyde with hydrazine at 110°C for 16 hours forms the pyrazole intermediate, which is subsequently brominated using HBr/AcOH to introduce the bromine substituent . The final coupling step with 3-chloropyridine derivatives often employs palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) under inert conditions to achieve yields up to 70% .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments. For example, pyrazole protons typically resonate at δ 6.5–8.9 ppm in DMSO-d₆ .
  • Mass spectrometry (HRMS/ESI-MS) : To confirm molecular weight (e.g., observed [M+H]⁺ at m/z 258 matches theoretical calculations) .
  • HPLC : To assess purity (>98% purity criteria are common in research-grade synthesis) .

Q. How do solubility properties influence purification strategies?

The compound’s limited solubility in polar solvents necessitates extraction with dichloromethane (DCM) or ethyl acetate (EtOAc). Reverse-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) is effective for isolating pure product, as demonstrated in multi-step purifications .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling 3-chloropyridin-2-yl groups to the pyrazole ring?

Optimization involves:

  • Catalyst-ligand systems : Pd₂(dba)₃ with XPhos enhances coupling efficiency by stabilizing reactive intermediates .
  • Temperature control : Reactions at 100°C for 12 hours balance yield and side-product formation .
  • Base selection : Cs₂CO₃ improves deprotonation of pyrazole NH groups, facilitating nucleophilic substitution .

Q. How can contradictions between theoretical and observed spectral data be resolved?

Discrepancies in NMR or mass spectra may arise from solvent effects, tautomerism, or residual impurities. Strategies include:

  • Cross-validation : Compare data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
  • High-resolution MS : Confirm molecular formulas (e.g., m/z 258.1 for C₉H₆BrClN₄) to rule out isotopic interference .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

Q. What strategies improve yields in amination reactions involving brominated intermediates?

  • Protection-deprotection : Use Boc groups to protect amine functionalities during bromination, preventing side reactions. For example, tert-butyloxycarbonyl (Boc) protection increases yields from 29% to 88% in intermediate steps .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic aminations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine
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